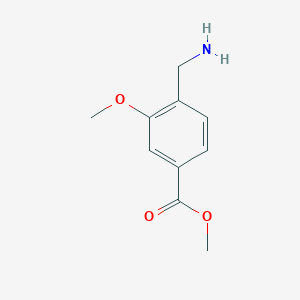
trans-Dibromobis(triphenylphosphine)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Dibromobis(triphenylphosphine)palladium(II) is a coordination complex that features palladium as the central metal atom, coordinated with two bromine atoms and two triphenylphosphoranyl ligands. This compound is of significant interest in the field of organometallic chemistry due to its catalytic properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) bromide with triphenylphosphine in a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
PdBr2+2PPh3→PdBr2(PPh3)2
where PPh₃ represents triphenylphosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene are commonly used, and the reaction is often conducted at elevated temperatures to accelerate the process.
Analyse Des Réactions Chimiques
Types of Reactions
trans-Dibromobis(triphenylphosphine)palladium(II) undergoes various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.
Reductive Elimination: This is the reverse of oxidative addition, where the palladium center reduces its oxidation state by eliminating two ligands.
Substitution: Ligands in the coordination sphere of palladium can be substituted by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with trans-Dibromobis(triphenylphosphine)palladium(II) include halides, organometallic reagents, and various nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.
Applications De Recherche Scientifique
trans-Dibromobis(triphenylphosphine)palladium(II) has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of trans-Dibromobis(triphenylphosphine)palladium(II) involves its ability to facilitate the formation and breaking of chemical bonds. The palladium center can undergo oxidative addition, where it forms a bond with a substrate, followed by reductive elimination, where the product is released. This cycle is crucial in catalytic processes such as cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibromobis(triphenylphosphine)nickel(II): Similar in structure but with nickel as the central metal atom.
Dibromo[1,1′-bis(diphenylphosphino)ferrocene]palladium(II): Another palladium complex with different phosphine ligands.
Uniqueness
trans-Dibromobis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which imparts distinct catalytic properties. Its ability to facilitate a wide range of reactions makes it a versatile and valuable compound in both academic and industrial settings.
Propriétés
Formule moléculaire |
C36H32Br2P2Pd+2 |
|---|---|
Poids moléculaire |
792.8 g/mol |
Nom IUPAC |
dibromopalladium;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
Clé InChI |
MCSDDEAMPOYJJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(8-Azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile](/img/structure/B8519138.png)



![6-bromo-2-(pyrrolidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519161.png)





![1-(4-Amino-2-(methoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B8519208.png)
![Furo[2,3-b]pyridin-4-amine](/img/structure/B8519229.png)


